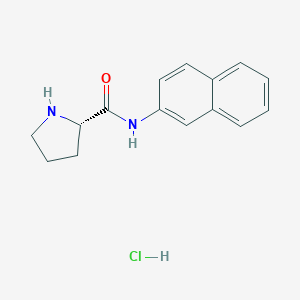

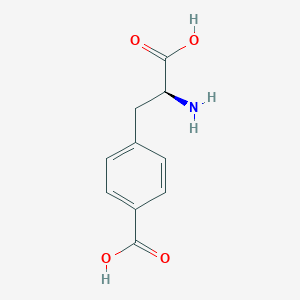

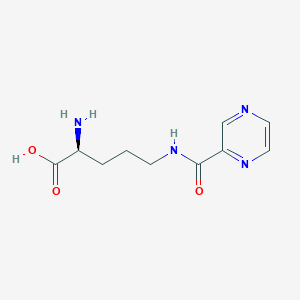

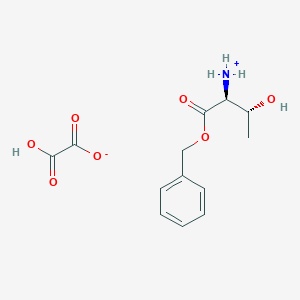

(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

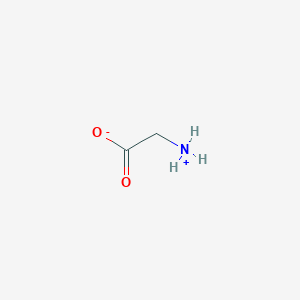

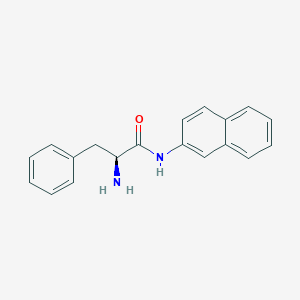

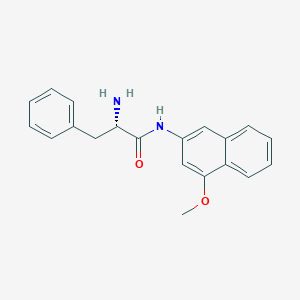

“(2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate” is a chemical compound with the CAS Number: 201274-07-9 and a molecular weight of 299.28 . It has a linear formula of C13H17NO7 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalate . The InChI code for this compound is 1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Wissenschaftliche Forschungsanwendungen

Enzymatic and Biomimetic Studies

Research on the mechanism of O-atom transfer to a benzylic C-H bond, promoted by Dopamine beta-Hydroxylase (DBH) and its biomimetic models, provides insights into the stereochemistry of O-atom transfer reactions. This study used 2-aminoindane as a substrate, chosen for its two stereogenic centers, to explore the stereochemistry of the reaction. The findings highlight the precision of enzymatic reactions and their biomimetic counterparts, suggesting potential research applications for (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate in understanding and mimicking enzyme-catalyzed transformations (Blain et al., 2002).

Synthesis and Characterization of Related Compounds

The synthesis, characterization, and application of related compounds, such as 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid, have been reviewed. These studies focus on the discovery, potential activity, and benefits of similar compounds, providing a foundation for understanding how this compound might be synthesized and applied in pharmaceuticals or as an intermediate in chemical synthesis (Tjahjono et al., 2022).

Energy Storage Materials

Transition metal oxalates have been explored as potential energy storage materials, which opens the discussion for the utilization of various oxalate compounds in energy storage applications. While this research does not directly mention this compound, it underscores the broader category of oxalate compounds in energy storage, suggesting avenues for research into the electrical and storage properties of such compounds (Yeoh et al., 2018).

Antimicrobial Potential

While the antimicrobial potential of chitosan is highlighted, indicating interest in the antimicrobial properties of various compounds, direct studies on this compound's antimicrobial properties are not found. However, this research area could be relevant, considering the interest in compounds with biological activities (Raafat & Sahl, 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXBVEEGVIGATLZ-SCYNACPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723810 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201274-07-9 |

Source

|

| Record name | Oxalic acid--benzyl L-threoninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.